molecular formula C12H13FN4O B7082220 N'-(3-fluorophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetohydrazide

N'-(3-fluorophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetohydrazide

Cat. No.: B7082220
M. Wt: 248.26 g/mol
InChI Key: YMKVBSDITQQKOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(3-fluorophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetohydrazide is a synthetic organic compound characterized by the presence of a fluorophenyl group, a pyrazole ring, and an acetohydrazide moiety

Properties

IUPAC Name

N'-(3-fluorophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN4O/c1-8-5-11(16-14-8)7-12(18)17-15-10-4-2-3-9(13)6-10/h2-6,15H,7H2,1H3,(H,14,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMKVBSDITQQKOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)CC(=O)NNC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-(3-fluorophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetohydrazide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of an appropriate hydrazine derivative with a β-diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with a nucleophile.

    Formation of the Acetohydrazide Moiety: The final step involves the condensation of the pyrazole derivative with an acyl hydrazide under reflux conditions in the presence of a suitable solvent such as ethanol or methanol.

Industrial Production Methods: Industrial production of N’-(3-fluorophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetohydrazide may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the acetohydrazide moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the acetohydrazide moiety, potentially converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

N’-(3-fluorophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetohydrazide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N’-(3-fluorophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetohydrazide exerts its effects depends on its specific application:

    Biological Activity: The compound may interact with various molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. For example, it may inhibit enzyme activity or bind to receptor sites, altering cellular functions.

    Chemical Reactivity: Its reactivity is influenced by the presence of the fluorophenyl group, pyrazole ring, and acetohydrazide moiety, which can participate in various chemical reactions.

Comparison with Similar Compounds

N’-(3-fluorophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetohydrazide can be compared with other similar compounds such as:

    N’-(3-chlorophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetohydrazide: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and biological activity.

    N’-(3-bromophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetohydrazide: Contains a bromine atom, potentially leading to different chemical and biological properties.

    N’-(3-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetohydrazide: The presence of a methyl group instead of a halogen can significantly alter its properties.

The uniqueness of N’-(3-fluorophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetohydrazide lies in the specific combination of its functional groups, which confer distinct chemical and biological properties compared to its analogs.

This detailed overview provides a comprehensive understanding of N’-(3-fluorophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetohydrazide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.